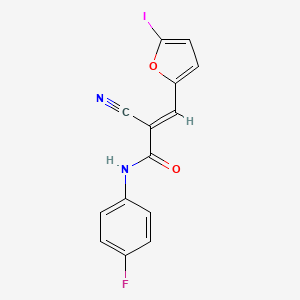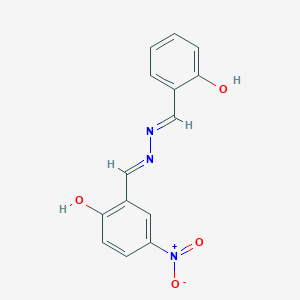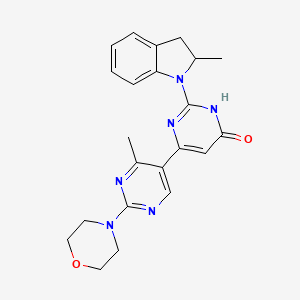
2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, which ultimately leads to the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of these downstream pathways, leading to the death of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the activation of B-cells and to induce apoptosis (programmed cell death) in B-cells. This compound has also been shown to have minimal effects on T-cells, which suggests that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide is its potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been well-tolerated in preclinical studies, which suggests that it may have a favorable safety profile. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the development of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide. First, clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. These studies will provide important information on the optimal dosing, safety, and efficacy of this compound in humans. Second, there is ongoing research to identify biomarkers that can predict response to this compound. This information could be used to identify patients who are most likely to benefit from this compound treatment. Finally, there is research underway to develop combination therapies that include this compound. These studies will evaluate the potential synergistic effects of this compound with other anti-cancer agents.
Synthesis Methods
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 4-fluoroaniline and 5-iodo-2-furan carboxylic acid. The intermediate compounds are prepared by reacting these starting materials with various reagents, such as acryloyl chloride and cyanogen bromide. The final coupling reaction involves the reaction of the intermediate compounds with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form this compound.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated.
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FIN2O2/c15-10-1-3-11(4-2-10)18-14(19)9(8-17)7-12-5-6-13(16)20-12/h1-7H,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZWPCHGXOXHMH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)I)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)